molecular formula C8H4Br4O2 B14512843 Benzoic acid, 2,3,5,6-tetrabromo-4-methyl- CAS No. 63165-47-9

Benzoic acid, 2,3,5,6-tetrabromo-4-methyl-

Cat. No.: B14512843
CAS No.: 63165-47-9
M. Wt: 451.73 g/mol
InChI Key: UERMKQMUWALCIO-UHFFFAOYSA-N
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Description

Benzoic acid, 2,3,5,6-tetrabromo-4-methyl-: is a brominated derivative of benzoic acid This compound is characterized by the presence of four bromine atoms and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,3,5,6-tetrabromo-4-methyl- typically involves the bromination of 4-methylbenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in an organic solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a moderate level to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable methods to obtain high-purity benzoic acid, 2,3,5,6-tetrabromo-4-methyl-.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2,3,5,6-tetrabromo-4-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products:

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Formation of 4-methylbenzoic acid.

    Oxidation: Formation of 2,3,5,6-tetrabromoterephthalic acid.

Scientific Research Applications

Chemistry: Benzoic acid, 2,3,5,6-tetrabromo-4-methyl- is used as a precursor in the synthesis of various organic compounds. It is also used in the study of halogenated aromatic compounds and their reactivity.

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the development of brominated drugs and pharmaceuticals.

Medicine: The compound has potential applications in the development of new drugs and therapeutic agents. Its brominated structure makes it a candidate for the synthesis of bioactive molecules with potential medicinal properties.

Industry: In the industrial sector, benzoic acid, 2,3,5,6-tetrabromo-4-methyl- is used as an intermediate in the production of flame retardants, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,3,5,6-tetrabromo-4-methyl- involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 2,3,5,6-tetrabromo-4-methyl- is unique due to the presence of four bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63165-47-9

Molecular Formula

C8H4Br4O2

Molecular Weight

451.73 g/mol

IUPAC Name

2,3,5,6-tetrabromo-4-methylbenzoic acid

InChI

InChI=1S/C8H4Br4O2/c1-2-4(9)6(11)3(8(13)14)7(12)5(2)10/h1H3,(H,13,14)

InChI Key

UERMKQMUWALCIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)C(=O)O)Br)Br

Origin of Product

United States

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